molecular formula C9H18ClNO2 B12856328 rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride

Cat. No.: B12856328
M. Wt: 207.70 g/mol
InChI Key: GEFAHHDKORGVAP-KZYPOYLOSA-N
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Description

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by a stereochemically defined structure. Its molecular formula is C₈H₁₅NO₂·HCl, with a molecular weight of 193.67 g/mol (calculated from and ). The compound features a piperidine ring substituted with a methyl group at the 4-position and an ethyl ester group at the 2-position. The stereochemistry (rel-(2R,4S)) indicates a relative configuration, distinguishing it from diastereomers such as the (2R,4R) or (2S,4S) forms.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl (2R,4S)-4-methylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-6-7(2)4-5-10-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1

InChI Key

GEFAHHDKORGVAP-KZYPOYLOSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CCN1)C.Cl

Canonical SMILES

CCOC(=O)C1CC(CCN1)C.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Transformations

A common starting material is 4-picoline-2-carboxylic acid ethyl ester or 4-methyl-2-cyanopiperidine, depending on the synthetic route chosen.

  • Oxidation and Reduction Route :
    Using 4-picoline-2-carboxylic acid ethyl ester, oxidation is performed with phospho-molybdic acid and hydrogen peroxide to form an oxynitride intermediate. This is followed by reduction in methanol or ethanol solvent to yield 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.

  • Hydrolysis and Esterification Route :
    Starting from 4-methyl-2-cyanopiperidine, hydrolysis under reflux with hydrochloric acid produces 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified with absolute ethanol and thionyl chloride under reflux to form 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.

Isomer Separation and Resolution

The synthesis yields cis and trans isomers of 4-methylpiperidine-2-ethyl carboxylate hydrochloride. Separation is achieved by pulping the reaction mixture with a mixed solvent of methyl tert-butyl ether and ethanol, followed by filtration to remove the cis isomer solid and collection of the trans isomer in the mother liquor.

The trans isomer is then resolved using L-tartaric acid, which selectively crystallizes the desired enantiomer. This resolution step significantly improves enantiomeric purity, with the enantiomeric excess (ee) value controlled to below 2% of the undesired enantiomer through recrystallization.

Final Product Formation

The trans-4-methylpiperidine-2-ethyl formate is purified and dissociated from its tartrate salt to yield the target compound rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride. The hydrochloride salt formation enhances the compound's stability and facilitates handling in subsequent applications.

Step Reaction Description Conditions Solvents/Reagents Yield (%) Notes
1 Hydrolysis of 4-methyl-2-cyanopiperidine Reflux, 100 ± 5 °C, 5 h 6N HCl, water - Produces 4-methyl-2-piperidinecarboxylic acid hydrochloride
2 Esterification Reflux, 5-6 h Absolute ethanol, thionyl chloride - Forms 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride
3 Isomer separation Stirring, 4-5 h Methyl tert-butyl ether, ethanol - Removes cis isomer, collects trans isomer
4 Resolution with L-tartaric acid 40 °C, 0.5 h reaction, crystallization Acetone, ethanol, L-tartaric acid ~40% (final step) Enhances enantiomeric purity
Overall combined yield (steps 2 & 3) - - - ~44% For esterification and isomer separation
  • Use of readily available and inexpensive reagents such as hydrochloric acid, ethanol, thionyl chloride, and L-tartaric acid.
  • Mild reaction conditions without harsh or extreme parameters.
  • Efficient separation of cis/trans isomers by simple pulping and filtration, avoiding complex chromatographic methods.
  • High enantiomeric purity achieved through recrystallization with L-tartaric acid.
  • Suitability for large-scale industrial production due to operational simplicity and cost-effectiveness.

The preparation of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride involves a multi-step synthetic process starting from 4-methyl-2-cyanopiperidine or 4-picoline-2-carboxylic acid ethyl ester. Key steps include hydrolysis, esterification, isomer separation, and chiral resolution. The process is characterized by mild conditions, cost-effective reagents, and scalable operations, yielding a high-purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride has several notable applications across different scientific disciplines:

1. Organic Synthesis:

  • Serves as an intermediate in the synthesis of complex organic molecules, enabling the development of new compounds with potential biological activity.
  • Utilized in the synthesis of chiral amines through dynamic resolution processes, which are critical in producing pharmaceuticals with specific stereochemistry .

2. Medicinal Chemistry:

  • Investigated for its potential therapeutic effects, particularly as a precursor in drug development. Its structural characteristics allow it to interact with biological targets, potentially modulating their activity.
  • Explored for its role in synthesizing arginase inhibitors, which have implications in treating conditions such as cancer and cardiovascular diseases .

3. Agricultural Chemistry:

  • Used in research aimed at developing new agrochemicals with improved efficacy and reduced environmental impact.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride:

  • Dynamic Resolution Studies: Research demonstrated that this compound could be effectively used in dynamic resolution processes to produce valuable chiral intermediates for pharmaceuticals .
  • Therapeutic Potential: Investigations into its interactions with biological systems revealed that modifications to its structure could enhance its efficacy as a drug candidate .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Organic SynthesisIntermediate for complex organic moleculesEssential for developing biologically active compounds
Medicinal ChemistryPrecursor in drug developmentPotential therapeutic effects on various diseases
Agricultural ChemistryDevelopment of new agrochemicalsAimed at improving efficacy and reducing environmental impact

Mechanism of Action

The mechanism of action of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

rel-(2R,4R)-2,4-Dimethylpiperidine hydrochloride

  • Molecular Formula : C₇H₁₆ClN
  • Molecular Weight : 149.66 g/mol ()
  • Key Differences: Lacks the ethyl ester group, replacing it with a second methyl group at the 2-position.
  • Applications : Used as a chiral building block in asymmetric synthesis.

(±)-threo-4-Fluoromethylphenidate Hydrochloride

  • Molecular Formula: C₁₄H₁₈FNO₂·HCl
  • Molecular Weight : 287.8 g/mol ()
  • Key Differences :
    • Contains a fluoromethyl group and a phenyl ring, enhancing lipophilicity and CNS bioavailability.
    • The αR,2R configuration mimics methylphenidate’s pharmacophore, targeting dopamine transporters.
  • Applications : Investigated for ADHD treatment due to its dopaminergic activity .

Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives

  • Example: rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride ().
  • Molecular Formula: C₈H₁₁NO₂·HCl
  • Amino and carboxylic acid groups enable zwitterionic behavior, unlike the ester-functionalized target compound.
  • Applications : Used in peptide mimetics and enzyme inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate HCl C₈H₁₅NO₂·HCl 193.67 Ethyl ester, methyl rel-(2R,4S)
rel-(2R,4R)-2,4-Dimethylpiperidine HCl C₇H₁₆ClN 149.66 Methyl (x2) rel-(2R,4R)
(±)-threo-4-Fluoromethylphenidate HCl C₁₄H₁₈FNO₂·HCl 287.8 Fluoromethyl, phenyl αR,2R
Bicycloheptene derivative () C₈H₁₁NO₂·HCl 189.64 Bicyclic, amino, carboxylic acid rel-(1R,2R,3S,4S)

Research Findings and Implications

  • Stereochemical Impact : The (2R,4S) configuration of the target compound may confer unique binding properties compared to (2R,4R) isomers, as seen in receptor affinity studies of analogous piperidines .
  • Industrial Scalability : The simplified synthesis route for rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate HCl () contrasts with the multi-step processes required for bicyclic derivatives (), highlighting its cost-effectiveness .
  • Analytical Challenges : UPLC-MS/MS methods () validated for structurally related compounds could be adapted for quantifying the target compound in biological matrices, though method optimization would be necessary .

Biological Activity

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride is a piperidine derivative with significant biological activity, making it a compound of interest in pharmaceutical research. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈ClN₁O₂
  • Molar Mass : Approximately 207.7 g/mol
  • Functional Groups : Piperidine ring, ethyl group, methyl group, carboxylate functional group

The unique stereochemistry at the 2 and 4 positions of the piperidine ring is crucial for its biological activity. The compound's structure allows it to interact with various biological targets, influencing physiological processes.

The biological activity of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride can be attributed to its ability to act as a ligand for several receptors and enzymes. This interaction may modulate neurotransmitter systems and exhibit pharmacological effects relevant to various therapeutic areas.

Key Mechanisms:

  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), particularly those involved in pain modulation and inflammatory responses.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to metabolic pathways or inflammatory processes, contributing to its therapeutic potential.

Biological Activity

Research indicates that rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation in various models, potentially aiding in conditions like asthma and chronic pain .
  • Analgesic Properties : The compound has shown promise as an analgesic agent, possibly through its interaction with pain-related receptors .
  • Antidiabetic Potential : Its structural analogs have been investigated for their antidiabetic effects, indicating a potential role in glucose metabolism modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • A study on piperidine derivatives indicated that modifications at the piperidine ring could enhance receptor affinity and selectivity for therapeutic targets related to inflammation and pain management .
  • Another investigation highlighted the synthesis of bridged piperidine analogs that demonstrated improved binding affinities for P2Y receptors, suggesting that structural modifications could optimize pharmacological profiles .

Comparative Analysis

To better understand the biological activity of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexBiological Activity
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate74892-82-30.96Anti-inflammatory
Ethyl piperidine-2-carboxylate hydrochloride77034-33-40.94Analgesic
(S)-Ethyl piperidine-2-carboxylate hydrochloride123495-48-70.94Antidiabetic

This table illustrates how variations in stereochemistry can influence the biological activity of piperidine derivatives.

Q & A

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterMethodTarget SpecificationReference
PurityHPLC (206 nm)≥98%
Enantiomeric RatioChiral HPLC>99:1 (R,S)
Melting PointDifferential Scanning175–177°C
Residual SolventsGC-MS<0.1% (ICH Q3C guidelines)

Q. Table 2. Computational Tools for Target Interaction Studies

ToolApplicationOutput MetricsReference
AutoDock VinaDocking to GPCRs/enzymesBinding energy (ΔG, kcal/mol)
AMBERMD simulations (100 ns)RMSD, hydrogen bond occupancy
QSARinsPredictive modelingR² > 0.85, cross-validated

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